3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex heterocyclic compound that integrates multiple functional groups, including a benzenesulfonyl group, a chloro substituent, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline skeleton. For instance, starting with 2-aminobenzonitrile and reacting it with hydrazine hydrate can form the triazole ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chloro substituent is typically introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
N-Alkylation: The final step involves the N-alkylation of the triazoloquinazoline core with 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, potentially converting them to amines or thiols, respectively.
Substitution: The chloro substituent can be involved in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, or sulfoxides.
Reduction: Products include amines or thiols.
Substitution: Products include substituted triazoloquinazolines with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the triazoloquinazoline core can intercalate with DNA or RNA, disrupting their function. The chloro substituent and methoxyethyl group further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-amine: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and bioactivity.
3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine: Lacks both the chloro and N-(2-methoxyethyl) groups, potentially altering its chemical reactivity and biological interactions.
7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine: Lacks the benzenesulfonyl group, which may reduce its binding affinity to certain biological targets.
Uniqueness
The presence of all three functional groups (benzenesulfonyl, chloro, and N-(2-methoxyethyl)) in 3-(Benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine makes it unique. This combination enhances its chemical versatility and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H16ClN5O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C18H16ClN5O3S/c1-27-10-9-20-16-14-11-12(19)7-8-15(14)24-17(21-16)18(22-23-24)28(25,26)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
WXOSOGMXKLRJQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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